molecular formula C3H7NO3 B109941 (2S)-2-Amino-3-hydroxy(213C)propanoic acid CAS No. 89232-76-8

(2S)-2-Amino-3-hydroxy(213C)propanoic acid

Cat. No. B109941
CAS RN: 89232-76-8
M. Wt: 106.09 g/mol
InChI Key: MTCFGRXMJLQNBG-JACJRKFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-3-hydroxy(213C)propanoic acid, or L-alanine, is an essential amino acid found in proteins and peptides. It is a colorless, crystalline solid that is soluble in water, and is one of the most abundant amino acids in nature. L-alanine is involved in many metabolic pathways, including the synthesis of glucose and other amino acids, and plays an important role in the regulation of gene expression. It is also a key component of the biosynthesis of proteins and other biological molecules.

Scientific Research Applications

Biomolecular NMR

L-Serine-2-13C is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei. It determines the physical and chemical properties of atoms or the molecules in which they are contained.

Clinical Mass Spectrometry

In Clinical Mass Spectrometry (MS) , L-Serine-2-13C is used as a standard in qualitative and/or quantitative MS-based experiments . MS is an analytical technique that measures the mass-to-charge ratio of ions. It is used for determining masses of particles, for determining the elemental composition of a sample or molecule, and for elucidating the chemical structures of molecules.

Metabolism Studies

L-Serine-2-13C plays a crucial role in metabolism studies . It is a polar, uncharged (at physiological pH), aliphatic amino acid that is non-essential to the diet of humans being synthesized from central metabolic pathway intermediates .

Metabolomics

In Metabolomics , L-Serine-2-13C is used for the study of chemical processes involving metabolites . It is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind.

Proteomics

L-Serine-2-13C is used in Proteomics , the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Neurological Implications and Therapeutic Potential

L-Serine plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders .

Role in Central Nervous System

L-Serine’s role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival . L-Serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis .

Research Studies on Biological Macromolecules

L-Serine-2-13C and its isotope labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .

Safety and Hazards

The safety data sheet for “(2S)-2-Amino-3-hydroxy(213C)propanoic acid” indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

(2S)-2-amino-3-hydroxy(213C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFGRXMJLQNBG-JACJRKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine-2-13C

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